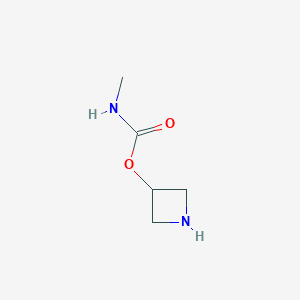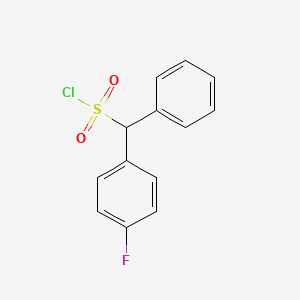
1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a hydrazine moiety, which is further substituted with a propan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride typically involves the reaction of phenylhydrazine with acetone. The reaction proceeds as follows:
Step 1: Phenylhydrazine is reacted with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the hydrazone intermediate.
Step 2: The hydrazone intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenylhydrazone oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A related compound with similar reactivity but lacking the propan-2-ylidene group.
Acetone Phenylhydrazone: Another related compound with a similar structure but different substituents.
Uniqueness
1-Phenyl-2-(propan-2-ylidene)hydrazinehydrochloride is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8(2)10-11-9-6-4-3-5-7-9;/h3-7,11H,1-2H3;1H |
InChI Key |
LZQONIXTSZRUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)


![1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)





